6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 4-chlorobenzyl chloride with thiophen-2-yl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and as a potential treatment for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities. For example, triazolothiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of the chlorophenyl and thiophenyl groups in 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine contributes to its distinct biological activities.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPEJHWAWQRRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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